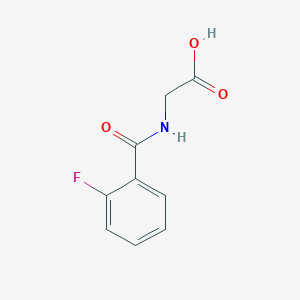

(2-Fluoro-benzoylamino)-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of “(2-Fluoro-benzoylamino)-acetic acid” can be achieved from Glycine and 2-Fluorobenzoyl chloride . A study on “2′-Fluoro modified nucleic acids: Polymerase-directed synthesis” provides insights into the polymerase-directed synthesis of 2′-fluoro modified DNA, using commercially available 2′-fluoronucleoside triphosphates .Molecular Structure Analysis

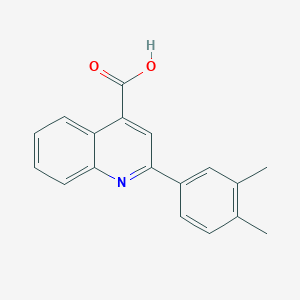

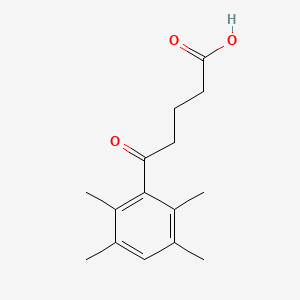

The molecular structure of “(2-Fluoro-benzoylamino)-acetic acid” consists of nine carbon atoms, eight hydrogen atoms, one fluorine atom, one nitrogen atom, and three oxygen atoms .Scientific Research Applications

Synthesis and Chemical Applications

(2-Fluoro-benzoylamino)-acetic acid serves as an intermediate in the synthesis of complex molecules. An example of its utility can be seen in the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This synthesis highlights the challenges and solutions in producing fluorinated intermediates, such as the need for safe handling of potentially explosive gases like methyl nitrite, and the quest for cost-effective, high-yield production methods (Qiu et al., 2009).

Biomedical Research

The role of acetic acid, a structurally related compound, in inducing cell death in yeasts offers insights into the molecular events involved in regulated cell death mechanisms. Such understanding is valuable for both biotechnological applications and biomedical research, illustrating the potential of related acids in studying cellular functions and stress responses (Chaves et al., 2021).

Environmental Impact and Degradation

The analysis of environmental pollutants and their degradation pathways is crucial for understanding the fate of chemical compounds, including those similar to (2-Fluoro-benzoylamino)-acetic acid. For instance, the study on the microbial degradation of polyfluoroalkyl chemicals emphasizes the environmental persistence and the need for effective degradation strategies for such compounds. It showcases the importance of identifying and understanding the biodegradation mechanisms that can mitigate the environmental impact of fluorochemicals (Liu & Mejia Avendaño, 2013).

Advanced Materials and Separation Technologies

Pervaporation separation techniques, relevant to the separation of acetic acid from water, underscore the significance of developing efficient membrane technologies for industrial applications. Such research not only provides a pathway for the recovery and recycling of acetic acid from industrial waste streams but also demonstrates the broader applicability of fluorinated compounds in enhancing membrane performance for separation processes (Aminabhavi & Toti, 2003).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(2-fluorobenzoyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLHHPDONGSZNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350437 |

Source

|

| Record name | (2-Fluoro-benzoylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

363-34-8 |

Source

|

| Record name | (2-Fluoro-benzoylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,2,4]Triazolo[4,3-a]pyridine-3-thiol](/img/structure/B1298100.png)